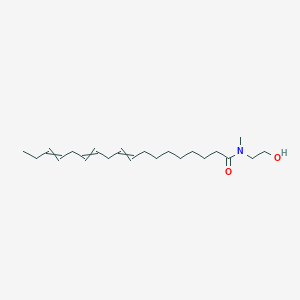
N-(2-hydroxyethyl)-N-methyloctadeca-9,12,15-trienamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxyethyl)-N-methyloctadeca-9,12,15-trienamide is a compound that belongs to the class of amides It is characterized by the presence of a long hydrocarbon chain with three double bonds and a functional group containing both hydroxyl and amide functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyethyl)-N-methyloctadeca-9,12,15-trienamide typically involves the reaction of octadeca-9,12,15-trienoic acid with N-methyl ethanolamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the activation of the carboxylic acid group of octadeca-9,12,15-trienoic acid, followed by its reaction with N-methyl ethanolamine to form the amide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include steps such as purification and isolation of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-hydroxyethyl)-N-methyloctadeca-9,12,15-trienamide can undergo various chemical reactions, including:
Oxidation: The double bonds in the hydrocarbon chain can be oxidized to form epoxides or other oxygenated products.
Reduction: The double bonds can be reduced to form saturated hydrocarbons.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or osmium tetroxide can be used.
Reduction: Hydrogenation using catalysts like palladium on carbon can be employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Ethers or esters.
Applications De Recherche Scientifique
N-(2-hydroxyethyl)-N-methyloctadeca-9,12,15-trienamide has various applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the formulation of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(2-hydroxyethyl)-N-methyloctadeca-9,12,15-trienamide involves its interaction with specific molecular targets. The hydroxyl and amide groups can form hydrogen bonds with biological molecules, influencing their activity. The long hydrocarbon chain can interact with lipid membranes, affecting their properties and functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-hydroxyethyl)-N-methylstearamide: Similar structure but with a saturated hydrocarbon chain.
N-(2-hydroxyethyl)-N-methyloleamide: Similar structure but with a single double bond in the hydrocarbon chain.
Uniqueness
N-(2-hydroxyethyl)-N-methyloctadeca-9,12,15-trienamide is unique due to the presence of three double bonds in its hydrocarbon chain, which can impart distinct chemical and physical properties compared to its saturated or mono-unsaturated counterparts.
Propriétés
Numéro CAS |
109001-11-8 |
|---|---|
Formule moléculaire |
C21H37NO2 |
Poids moléculaire |
335.5 g/mol |
Nom IUPAC |
N-(2-hydroxyethyl)-N-methyloctadeca-9,12,15-trienamide |
InChI |
InChI=1S/C21H37NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(24)22(2)19-20-23/h4-5,7-8,10-11,23H,3,6,9,12-20H2,1-2H3 |
Clé InChI |
ZAFAASOPXNDVBQ-UHFFFAOYSA-N |
SMILES canonique |
CCC=CCC=CCC=CCCCCCCCC(=O)N(C)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


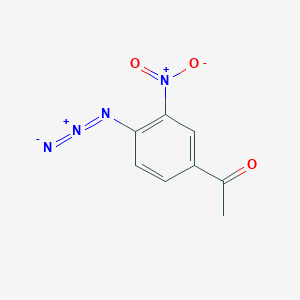


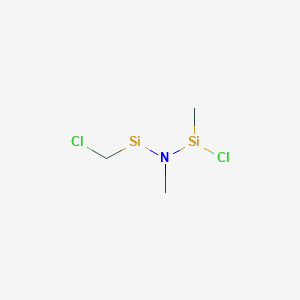

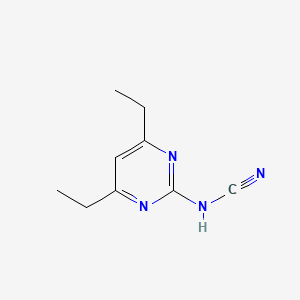
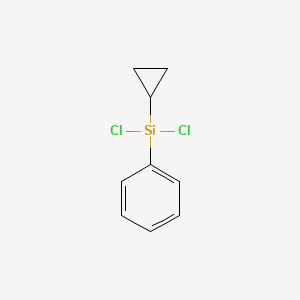
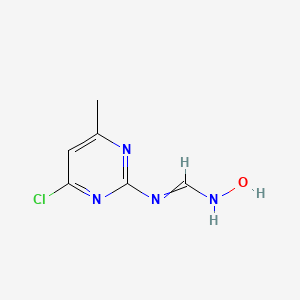
![Propan-2-yl 2-({ethoxy[(2-methylbutyl)amino]phosphoryl}oxy)benzoate](/img/structure/B14327278.png)
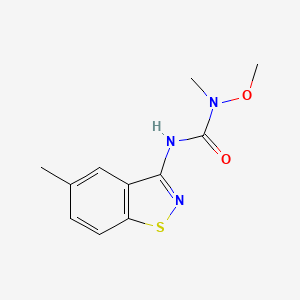
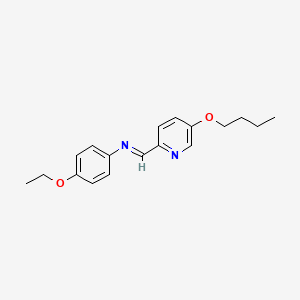
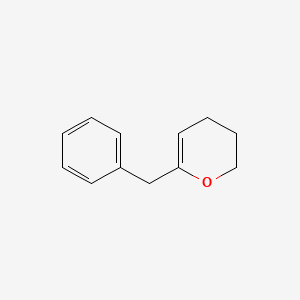
![N-[4-(2,2,2-Trichloro-1-hydroxyethyl)phenyl]acetamide](/img/structure/B14327307.png)
![3-{2-[4-(Acetylsulfamoyl)phenyl]hydrazinylidene}-6-oxocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14327324.png)
